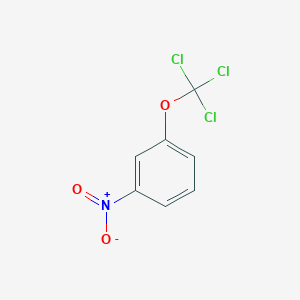

1-Nitro-3-(trichloromethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-nitro-3-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO3/c8-7(9,10)14-6-3-1-2-5(4-6)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJGAIUJOJLKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Analysis of Aromatic Nitration and Synthesis of Related Compounds

An extensive review of scientific literature and chemical databases did not yield specific information or established experimental protocols for the synthesis of 1-Nitro-3-(trichloromethoxy)benzene. This suggests the compound may be novel, unstable, or not commonly synthesized. However, a comprehensive analysis of closely related and commercially available analogs, namely 1-Nitro-3-(trichloromethyl)benzene and 1-Nitro-3-(trifluoromethoxy)benzene, provides valuable insights into the potential synthetic strategies and chemical principles that would be involved.

This technical guide will focus on the synthesis and properties of these analogous compounds and the general principles of electrophilic aromatic substitution, which is the core chemical transformation required.

Properties of Analogous Compounds

A summary of the physicochemical properties of the two primary analogs is presented below. This data is crucial for understanding the characteristics of molecules with similar structural motifs.

| Property | 1-Nitro-3-(trichloromethyl)benzene | 1-Nitro-3-(trifluoromethoxy)benzene |

| CAS Number | 709-58-0[1][2][3] | 2995-45-1[4][5] |

| Molecular Formula | C7H4Cl3NO2[1][3] | C7H4F3NO3[4][6] |

| Molecular Weight | 240.47 g/mol [7][8] | 207.11 g/mol [4] |

| Appearance | Liquid[2] | Light yellow to orange clear liquid[4] |

| Boiling Point | Not available | 96 °C at 20 mmHg[4] |

| Density | 1.575 g/cm³ (Predicted)[8] | 1.45 g/cm³[4] |

| IUPAC Name | 1-nitro-3-(trichloromethyl)benzene[1][2] | 1-nitro-3-(trifluoromethoxy)benzene |

Core Synthetic Principle: Electrophilic Aromatic Substitution

The synthesis of nitroaromatic compounds from substituted benzenes is typically achieved through electrophilic aromatic substitution (SEAr).[9] This class of reactions involves the replacement of a hydrogen atom on an aromatic ring with an electrophile.[9][10]

Mechanism of Aromatic Nitration

The key steps in the nitration of a benzene derivative are:

-

Generation of the Electrophile: The nitronium ion (NO₂⁺) is a potent electrophile. It is typically generated in situ by reacting nitric acid (HNO₃) with a strong acid catalyst, most commonly sulfuric acid (H₂SO₄).[9][11]

-

Nucleophilic Attack: The electron-rich π system of the aromatic ring attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[11]

-

Deprotonation: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the new nitro group. This step restores the aromaticity of the ring and yields the final nitroaromatic product.[11]

Influence of Substituents

Existing substituents on the benzene ring profoundly influence the rate and regioselectivity of the reaction.[9][10] They are classified as either activating or deactivating, and as ortho/para-directing or meta-directing.

-

-CCl₃ (Trichloromethyl) group: This group is strongly electron-withdrawing due to the inductive effect of the three chlorine atoms.[12] Electron-withdrawing groups are deactivating and are typically meta-directors.[10]

-

-OCF₃ (Trifluoromethoxy) group: This group is also strongly deactivating due to the powerful inductive electron withdrawal by the fluorine atoms. It is known to be a meta-director for electrophilic aromatic substitution.[5]

-

-OCCl₃ (Trichloromethoxy) group: By analogy, the trichloromethoxy group would be expected to be a strong electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.

Synthetic Approaches to Analogous Compounds

Synthesis of 1-Nitro-3-(trichloromethyl)benzene

While detailed experimental protocols are proprietary or found within patent literature, the synthesis would logically proceed via the nitration of 3-(trichloromethyl)benzene. A plausible, though unconfirmed, reaction scheme is presented below.

A documented synthesis route provides a 58% yield using aluminum (III) chloride in benzene-d6 and chlorobenzene at 80°C for 90 hours, although this appears to be a specialized method.[7]

Synthesis of 1-Nitro-3-(trifluoromethoxy)benzene

The primary synthetic route to this compound involves the direct nitration of trifluoromethoxybenzene.[5] The trifluoromethoxy group directs the incoming nitro group to the meta position.[5]

An alternative pathway begins with 3-nitrophenol. The phenolic hydroxyl group can be converted to a trifluoromethoxy group. A classic method for this transformation involves converting the phenol to an aryl fluoroformate, which is then treated with a fluorinating agent like sulfur tetrafluoride (SF₄).[5]

Discussion on the Synthesis of the -OCCl₃ Group

The synthesis of the (trichloromethoxy)benzene precursor would be a critical first step. The trichloromethoxy group is known to be susceptible to hydrolysis.[13] Its synthesis can be challenging. One potential method involves the photochlorination of a methoxy group on the benzene ring, using UV light to generate chlorine radicals that preferentially attack the methyl group.[13]

Safety and Handling

The analogous compounds are associated with significant health hazards.

-

1-Nitro-3-(trichloromethyl)benzene: Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

1-Nitro-3-(trifluoromethoxy)benzene: This compound is also classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[14]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling these or any related chemicals.

Conclusion

While a direct, validated synthesis for this compound is not available in the reviewed literature, a strong theoretical framework for its synthesis can be constructed. The most probable synthetic route would involve the nitration of (trichloromethoxy)benzene. Based on the directing effects of analogous functional groups like -CCl₃ and -OCF₃, the trichloromethoxy group is expected to be deactivating and meta-directing. Therefore, the reaction would likely yield the desired this compound isomer. However, without experimental validation, this remains a theoretical projection. Researchers interested in this compound would need to undertake developmental research, paying close attention to reaction conditions and the stability of the final product.

References

- 1. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 1-Nitro-3-(trichloromethyl)benzene | 709-58-0 | AAA70958 [biosynth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1 | Benchchem [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 1-NITRO-3-(TRICHLOROMETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]

- 8. 1-NITRO-3-(TRICHLOROMETHYL)BENZENE CAS#: 709-58-0 [m.chemicalbook.com]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. Aromatic Reactivity [www2.chemistry.msu.edu]

- 11. courses.minia.edu.eg [courses.minia.edu.eg]

- 12. chempanda.com [chempanda.com]

- 13. (Trichloromethoxy)benzene | 34888-05-6 | Benchchem [benchchem.com]

- 14. 1-Nitro-3-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 2777297 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Nitrophenyl Chloroalkoxy Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the chemical properties related to "1-Nitro-3-(trichloromethoxy)benzene." Initial research indicates a significant lack of available data for this specific compound. It is highly probable that the intended compound of interest is either 1-Nitro-3-(trichloromethyl)benzene or 1-Nitro-3-(trifluoromethoxy)benzene , for which more substantial information is accessible. This guide will provide a comparative analysis of these two closely related analogues to offer valuable insights that may be applicable to the originally requested molecule.

Executive Summary

This technical guide provides a detailed overview of the known chemical and physical properties of 1-Nitro-3-(trichloromethyl)benzene and 1-Nitro-3-(trifluoromethoxy)benzene. Due to the scarcity of information on this compound, this document focuses on its structural analogues to provide a foundational understanding for researchers. The presented data, including molecular identifiers, physical properties, and available synthesis information, is intended to serve as a crucial resource for professionals in drug development and chemical research.

Comparative Physicochemical Data

A comprehensive summary of the key physicochemical properties for 1-Nitro-3-(trichloromethyl)benzene and 1-Nitro-3-(trifluoromethoxy)benzene is presented below. This allows for a direct comparison of their fundamental characteristics.

| Property | 1-Nitro-3-(trichloromethyl)benzene | 1-Nitro-3-(trifluoromethoxy)benzene |

| CAS Number | 709-58-0[1] | 2995-45-1[2] |

| Molecular Formula | C₇H₄Cl₃NO₂[1][3] | C₇H₄F₃NO₃[2] |

| Molecular Weight | 240.47 g/mol [4][5] | 207.11 g/mol [2] |

| IUPAC Name | 1-nitro-3-(trichloromethyl)benzene[1] | 1-nitro-3-(trifluoromethoxy)benzene[2] |

| Synonyms | 3-nitrobenzotrichloride[1] | 3-(Trifluoromethoxy)nitrobenzene[6] |

| Predicted Density | 1.575±0.06 g/cm³[7] | Not Available |

| Physical Form | Not Available | Clear liquid / Pale yellow - Yellow[8] |

| Storage Temperature | Not Available | Room Temperature[8] |

Chemical Structure and Identification

The structural differences between the trichloromethyl and trifluoromethoxy analogues are critical in determining their chemical reactivity and biological activity.

1-Nitro-3-(trichloromethyl)benzene

This compound features a trichloromethyl group (-CCl₃) attached to the benzene ring at the meta position relative to the nitro group.

Caption: Chemical structure of 1-Nitro-3-(trichloromethyl)benzene.

1-Nitro-3-(trifluoromethoxy)benzene

In contrast, this analogue possesses a trifluoromethoxy group (-OCF₃), which introduces an ether linkage and fluorine atoms, significantly altering its electronic properties and metabolic stability.[9]

Caption: Chemical structure of 1-Nitro-3-(trifluoromethoxy)benzene.

Experimental Protocols and Synthesis

Detailed experimental protocols for this compound are not available in the surveyed literature. However, a synthetic route for 1-Nitro-3-(trichloromethyl)benzene has been reported.

A reported synthesis of 1-Nitro-3-(trichloromethyl)benzene involves the reaction of 3-Nitrobenzoic acid with a chlorinating agent, achieving a yield of 58% with aluminum (III) chloride in benzene-d6 and chlorobenzene at 80°C for 90 hours.[5]

For 1-Nitro-3-(trifluoromethoxy)benzene, a primary synthetic route is the direct nitration of trifluoromethoxybenzene using a mixture of nitric acid and sulfuric acid.[9] The trifluoromethoxy group directs the nitro group to the meta position.[9] Reaction conditions such as temperature and the concentration of sulfuric acid are critical for optimizing the conversion and selectivity of this reaction.[9]

Caption: Generalized workflow for the synthesis of related compounds.

Spectral Data

While a comprehensive set of spectral data for this compound is unavailable, some data exists for its analogues.

For 1-Nitro-3-(trifluoromethoxy)benzene , characteristic C-F stretching modes of the CF₃ group are typically observed in the infrared spectrum in the region of 1100-1300 cm⁻¹.[9] In the ¹³C NMR spectrum, the carbon attached to the trifluoromethoxy group and the carbon bearing the nitro group are significantly deshielded and shifted downfield due to the strong electron-withdrawing nature of these substituents.[9]

Safety and Handling

Specific safety data for this compound is not available. For 1-Nitro-3-(trifluoromethoxy)benzene , the following hazard statements are noted: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[10] Precautionary statements include P264 (Wash hands and face thoroughly after handling) and P280 (Wear protective gloves, eye protection).[10] It is crucial to handle these compounds in a well-ventilated area and to take measures to prevent the buildup of electrostatic charge.[10]

Conclusion

The available scientific literature does not provide sufficient data on the chemical properties of this compound. However, by examining its close structural analogues, 1-Nitro-3-(trichloromethyl)benzene and 1-Nitro-3-(trifluoromethoxy)benzene, we can infer some of its likely characteristics. The presence of the trichloromethoxy group would suggest a high degree of lipophilicity and potential for unique electronic effects on the aromatic ring. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound. Researchers are advised to proceed with caution, referencing the safety information for analogous structures.

References

- 1. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Nitro-3-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 2777297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Nitro-3-(trichloromethyl)benzene | 709-58-0 | AAA70958 [biosynth.com]

- 4. americanelements.com [americanelements.com]

- 5. 1-NITRO-3-(TRICHLOROMETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 1-NITRO-3-(TRICHLOROMETHYL)BENZENE CAS#: 709-58-0 [m.chemicalbook.com]

- 8. 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1 [sigmaaldrich.com]

- 9. 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1 | Benchchem [benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

Technical Guide: Physical Properties of 1-Nitro-3-(trichloromethyl)benzene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 1-Nitro-3-(trichloromethyl)benzene (CAS No. 709-58-0). It is intended to serve as a valuable resource for professionals in research, and drug development who may utilize this compound as a chemical intermediate. This document compiles available quantitative data, outlines general experimental protocols for the determination of key physical characteristics, and presents a logical workflow for its synthesis and characterization.

Note on Nomenclature: The compound requested, "1-Nitro-3-(trichloromethoxy)benzene," is not well-documented in scientific literature. This guide focuses on the structurally related and commercially available compound, 1-Nitro-3-(trichloromethyl)benzene .

Core Physical and Chemical Properties

1-Nitro-3-(trichloromethyl)benzene is an organic compound featuring a benzene ring substituted with a nitro group and a trichloromethyl group at the meta position. These functional groups significantly influence its chemical reactivity and physical properties.

Quantitative Data Summary

The following table summarizes the key physical property data available for 1-Nitro-3-(trichloromethyl)benzene.

| Property | Value | Source(s) |

| CAS Number | 709-58-0 | [1] |

| Molecular Formula | C₇H₄Cl₃NO₂ | [1][2] |

| Molecular Weight | 240.47 g/mol | [2] |

| Boiling Point | 128 °C at 1 Torr | [3] |

| Density (Predicted) | 1.575 ± 0.06 g/cm³ | [3] |

| Melting Point | Slightly above room temperature (not precisely determined) | [4] |

| Solubility | Expected to have low solubility in water and be soluble in common organic solvents like ethanol and ether. | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 1-Nitro-3-(trichloromethyl)benzene are not extensively reported in the available literature. Therefore, this section outlines generalized, standard laboratory procedures for these measurements.

Synthesis of 1-Nitro-3-(trichloromethyl)benzene

The primary route for the synthesis of 1-Nitro-3-(trichloromethyl)benzene is the nitration of benzotrichloride.[6]

Materials:

-

Benzotrichloride

-

Nitrating acid (mixture of nitric acid and sulfuric acid)

-

Ice

-

Methylene chloride

-

Sodium carbonate solution (10%)

-

Calcium chloride (anhydrous)

Procedure:

-

Benzotrichloride is slowly added to a cooled nitrating acid mixture (e.g., 98% nitric acid) at a controlled temperature, typically around 10°C.[6]

-

The reaction mixture is stirred for approximately one hour at the controlled temperature.[6]

-

The mixture is then poured onto ice to precipitate the crude product.[6]

-

The crude product is extracted with methylene chloride.

-

The organic layer is washed with a 10% sodium carbonate solution to neutralize any remaining acid, followed by a water wash.

-

The organic layer is dried over anhydrous calcium chloride.

-

The solvent is removed via distillation to yield the final product.[6]

Determination of Boiling Point (Reduced Pressure)

Apparatus:

-

Distillation apparatus suitable for vacuum distillation

-

Heating mantle

-

Thermometer

-

Vacuum pump

-

Manometer

Procedure:

-

The synthesized and purified 1-Nitro-3-(trichloromethyl)benzene is placed in a round-bottom flask.

-

The vacuum distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The system is evacuated to the desired pressure (e.g., 1 Torr), which is monitored by a manometer.

-

The sample is heated gently.

-

The temperature at which the liquid boils and the distillate is collected is recorded as the boiling point at that specific pressure.[3]

Characterization Workflow

A typical workflow for the characterization and purity assessment of the synthesized compound would involve standard analytical techniques.

Caption: A logical workflow for the synthesis, purification, and characterization of 1-Nitro-3-(trichloromethyl)benzene.

Synthesis Pathway

The synthesis of 1-Nitro-3-(trichloromethyl)benzene from benzotrichloride via electrophilic aromatic substitution is a key process.

Caption: Electrophilic nitration of benzotrichloride to form 1-Nitro-3-(trichloromethyl)benzene.

References

- 1. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-NITRO-3-(TRICHLOROMETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]

- 3. 1-NITRO-3-(TRICHLOROMETHYL)BENZENE CAS#: 709-58-0 [m.chemicalbook.com]

- 4. US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same - Google Patents [patents.google.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. US3182091A - Nitrobenzotrichlorides and process for their manufacture - Google Patents [patents.google.com]

An In-depth Technical Guide on the Structural Elucidation of 1-Nitro-3-(trichloromethyl)benzene

Disclaimer: This guide addresses the structure, properties, and synthesis of 1-Nitro-3-(trichloromethyl)benzene (CAS No. 709-58-0) , as extensive searches did not yield information for "1-Nitro-3-(trichloromethoxy)benzene". The structural difference is the absence of an oxygen atom between the benzene ring and the trichloromethyl group in the documented compound. This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed data and methodologies pertinent to its structural characterization.

Chemical Identity and Properties

1-Nitro-3-(trichloromethyl)benzene is an organic compound with the molecular formula C7H4Cl3NO2.[1][2] It is also known by its synonym, 3-nitrobenzotrichloride.[1] The structural formula and key identifiers are presented below.

| Identifier | Value |

| IUPAC Name | 1-nitro-3-(trichloromethyl)benzene[1][3][4] |

| CAS Number | 709-58-0[1][3][4] |

| PubChem CID | 2777269[1] |

| Molecular Formula | C7H4Cl3NO2[1][2] |

| Molecular Weight | 240.47 g/mol [2] |

| InChI | InChI=1S/C7H4Cl3NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H[1][3] |

| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(Cl)(Cl)Cl[1] |

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons. The electron-withdrawing effects of the nitro (-NO₂) and trichloromethyl (-CCl₃) groups would cause these signals to appear in the downfield region of the spectrum, likely between 7.5 and 8.5 ppm. The splitting patterns (multiplicities) would be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons and one for the trichloromethyl carbon. The carbons attached to the nitro and trichloromethyl groups would be significantly deshielded and appear at higher chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum would be crucial for identifying the functional groups present in the molecule.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) Symmetric Stretch | 1300 - 1370 |

| C-Cl Stretch | 600 - 800 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| Parameter | Value |

| Molecular Weight | 240.47 g/mol [2] |

| Monoisotopic Mass | 238.930761 Da[1] |

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in the structural elucidation of 1-Nitro-3-(trichloromethyl)benzene.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule.

IR Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (for oils), or in a suitable solvent.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule and compare them with known correlation tables.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

-

Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.

Synthesis Pathway

A plausible synthetic route to 1-Nitro-3-(trichloromethyl)benzene involves the nitration of benzotrichloride.

Caption: Proposed synthesis of 1-Nitro-3-(trichloromethyl)benzene.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound like 1-Nitro-3-(trichloromethyl)benzene follows a logical progression of analytical techniques.

Caption: Workflow for structural elucidation.

References

An In-depth Technical Guide to 1-Nitro-3-(trifluoromethyl)benzene and its Trichloromethyl Analog

A Note on Nomenclature: The initial request for information on "1-Nitro-3-(trichloromethoxy)benzene" yielded limited specific results. However, extensive literature is available for the structurally related and more commonly utilized compounds: 1-Nitro-3-(trifluoromethyl)benzene and 1-Nitro-3-(trichloromethyl)benzene . This guide will focus on these two compounds, providing a comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide delves into the synthesis, chemical properties, and biological activities of 1-Nitro-3-(trifluoromethyl)benzene and 1-Nitro-3-(trichloromethyl)benzene. Quantitative data is presented in structured tables, and detailed experimental protocols for key syntheses are provided. Additionally, logical workflows and reaction mechanisms are visualized using Graphviz diagrams.

1-Nitro-3-(trifluoromethyl)benzene

1-Nitro-3-(trifluoromethyl)benzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's reactivity and biological interactions.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 98-46-4 | [2] |

| Molecular Formula | C₇H₄F₃NO₂ | [2] |

| Molecular Weight | 191.11 g/mol | [2] |

| Appearance | Pale yellow liquid | [3] |

| Boiling Point | 200-201 °C | |

| Melting Point | -2.5 °C | |

| Density | 1.402 g/mL at 25 °C |

Synthesis

The primary route for the synthesis of 1-Nitro-3-(trifluoromethyl)benzene is the nitration of (trifluoromethyl)benzene.

Experimental Protocol: Nitration of (Trifluoromethyl)benzene

This protocol is a general representation and may require optimization based on specific laboratory conditions.

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 molar ratio. Maintain the temperature below 10 °C.

-

Reaction: Slowly add (trifluoromethyl)benzene to the cooled nitrating mixture dropwise, ensuring the temperature does not exceed 50-60 °C.[4]

-

Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Biological Activity and Applications

1-Nitro-3-(trifluoromethyl)benzene serves as a crucial building block in medicinal chemistry. The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Its derivatives have been investigated for various therapeutic applications.

The general mechanism of action for many nitroaromatic compounds involves the bioreduction of the nitro group, which can lead to the formation of reactive species with antimicrobial or cytotoxic effects.[6]

Toxicity Data

| Test | Species | Value | Reference |

| Oral LD50 | Rat | 760 mg/kg | |

| Inhalation LC50 | Rat | 2050 ppm/4h |

1-Nitro-3-(trichloromethyl)benzene

1-Nitro-3-(trichloromethyl)benzene is primarily recognized for its application in the agricultural sector as a herbicide.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 709-58-0 | [7] |

| Molecular Formula | C₇H₄Cl₃NO₂ | [7] |

| Molecular Weight | 240.47 g/mol | [7] |

| Appearance | No data available | |

| Boiling Point | 123-125 °C at 4 mmHg | |

| Melting Point | No data available | |

| Density | 1.513 g/mL at 25 °C |

Synthesis

Similar to its trifluoromethyl analog, 1-Nitro-3-(trichloromethyl)benzene is synthesized via the nitration of (trichloromethyl)benzene.

Experimental Protocol: Nitration of (Trichloromethyl)benzene

This protocol is a general representation and may require optimization.

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid.

-

Reaction: Gradually add (trichloromethyl)benzene to the nitrating mixture while maintaining a low temperature.

-

Reaction Monitoring: After the addition, allow the reaction to proceed at a controlled temperature until completion, as monitored by TLC.

-

Work-up: Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

-

Purification: Wash the organic extract with water and a basic solution to remove residual acids. Dry the organic layer and remove the solvent under reduced pressure. The product can be purified by distillation.

Biological Activity and Applications

The primary application of 1-Nitro-3-(trichloromethyl)benzene is as a herbicide. Nitroaromatic herbicides can act through various mechanisms, including the inhibition of photosynthesis or amino acid biosynthesis.[8] For some nitroaromatic compounds, their herbicidal activity is linked to their ability to accept electrons and generate reactive oxygen species, leading to lipid peroxidation and cell death.

Quantitative data on the specific herbicidal efficacy (e.g., GR50 values for different plant species) of 1-Nitro-3-(trichloromethyl)benzene is not widely available in publicly accessible literature.

Toxicity Data

General hazard statements indicate that 1-Nitro-3-(trichloromethyl)benzene is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Specific quantitative toxicity data such as LD50 or LC50 values are not readily found in the searched literature.

References

- 1. mdpi.com [mdpi.com]

- 2. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 6. scielo.br [scielo.br]

- 7. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Toxicity of 1-Nitro-3-(trichloromethoxy)benzene: A Technical Guide for Researchers

Executive Summary

1-Nitro-3-(trichloromethoxy)benzene is a molecule for which specific toxicological data is sparse. However, its structure, combining a nitroaromatic ring with a chlorinated methoxy group, suggests a potential for significant toxicity. This document synthesizes the known toxicological principles of these chemical classes to forecast the likely metabolic pathways, mechanisms of toxicity, and potential health effects of this compound. The primary anticipated hazards include methemoglobinemia, cellular damage via oxidative stress, and potential mutagenicity. This guide also presents standardized experimental protocols for the initial toxicological evaluation of such a novel chemical entity and summarizes the limited available safety data for structurally similar molecules.

Predicted Toxicological Profile

The toxicological profile of this compound is predicted based on the well-documented effects of nitroaromatic compounds and chlorinated hydrocarbons.

Predicted Metabolism and Metabolic Activation

The metabolism of this compound is expected to proceed through two main pathways: reduction of the nitro group and metabolism of the trichloromethoxy group.

The nitro group is likely to undergo reduction, a common pathway for nitroaromatic compounds, catalyzed by nitroreductases present in various tissues and gut microflora.[1][2][3] This multi-step reduction can lead to the formation of highly reactive intermediates, including nitrosobenzene and hydroxylaminobenzene derivatives.[1][4][5] These intermediates are implicated in the toxic effects of nitroaromatic compounds.[1]

The trichloromethoxy group's metabolism is less certain but may involve dehalogenation and ether cleavage, potentially leading to the formation of reactive phosgene-like intermediates and chlorinated phenols.

Caption: Predicted metabolic activation of a nitroaromatic compound.

Predicted Mechanism of Toxicity

The primary mechanism of toxicity for this compound is anticipated to be methemoglobinemia, a hallmark of nitroaromatic compound exposure.[6] The hydroxylamine metabolite can oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin, which is incapable of binding and transporting oxygen.

A secondary mechanism is likely to be oxidative stress. The trichloromethoxy group, as well as the redox cycling of the nitro group, can lead to the generation of reactive oxygen species (ROS).[7][8][9][10] This can overwhelm the cell's antioxidant defenses, leading to lipid peroxidation, protein damage, and DNA damage.

Anticipated Health Effects

Acute Exposure:

-

Methemoglobinemia: Leading to cyanosis, headache, dizziness, nausea, and in severe cases, respiratory depression and death.[6]

-

Irritation: Potential for skin and eye irritation.

Chronic Exposure:

-

Anemia: Due to prolonged effects on red blood cells.[6]

-

Hepatotoxicity: The liver is a primary site of metabolism for xenobiotics and can be a target for toxicity from reactive metabolites.[4][9][11]

-

Carcinogenicity and Mutagenicity: Many nitroaromatic compounds are mutagenic, and some are classified as potential carcinogens.[1][12] The potential for DNA adduct formation from reactive metabolites suggests a genotoxic risk.

Quantitative Data for Structural Analogues

Specific quantitative toxicological data for this compound are not available. The table below summarizes the available safety information for two structurally related compounds.

| Compound Name | CAS Number | Molecular Formula | GHS Hazard Statements |

| 1-Nitro-3-(trichloromethyl)benzene | 709-58-0 | C₇H₄Cl₃NO₂ | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1 | C₇H₄F₃NO₃ | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Proposed Experimental Protocols

For a novel compound like this compound with a high potential for toxicity, a tiered approach to testing is recommended.

Caption: A general workflow for the toxicological assessment of a novel chemical.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

Objective: To determine the acute oral toxicity of the test substance.

Test Principle: A stepwise procedure is used where a group of animals is dosed at a defined level. The outcome of this step determines the next dose level.

Methodology:

-

Test Animals: Healthy, young adult rodents (e.g., rats), typically females.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Levels: Starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Administration: The substance is administered orally by gavage in a single dose.

-

Sighting Study: A single animal is dosed at the starting dose. If the animal survives, the next dose level is used in a subsequent animal. If the animal dies, the dose is lowered for the next animal.

-

Main Study: Once the appropriate starting dose is determined, a group of five animals is dosed at that level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)

Objective: To assess the mutagenic potential of the test substance.[13][14][15][16]

Test Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.[13][14][16]

Methodology:

-

Bacterial Strains: A set of tester strains with different known mutations is used (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

-

Test Procedure (Plate Incorporation Method):

-

The test substance at various concentrations, the bacterial culture, and (if used) the S9 mix are combined in molten top agar.

-

This mixture is poured onto minimal glucose agar plates.

-

The plates are incubated for 48-72 hours at 37°C.

-

-

Data Collection: The number of revertant colonies (colonies that can grow in the absence of the required amino acid) is counted for each concentration and compared to a negative control.

-

Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Predicted Signaling Pathway Involvement

Exposure to a xenobiotic like this compound is likely to activate cellular stress response pathways.

Caption: A generalized signaling pathway for xenobiotic-induced oxidative stress.

The generation of ROS can activate the Nrf2-ARE pathway, a primary cellular defense mechanism against oxidative stress.[17] Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that, under stress conditions, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxification enzymes.[17] If the cellular damage is too severe, apoptotic pathways may be initiated.

Conclusion and Recommendations

While definitive toxicological data for this compound is lacking, a predictive analysis based on its chemical structure strongly suggests a significant potential for toxicity, primarily through methemoglobinemia and oxidative stress. Researchers, scientists, and drug development professionals handling this compound should exercise extreme caution and employ robust safety measures.

It is strongly recommended that a comprehensive toxicological evaluation, beginning with the in vitro and acute in vivo studies outlined in this guide, be conducted to establish a definitive safety profile before any further development or large-scale use of this compound. Such studies are crucial for accurate risk assessment and ensuring the safety of laboratory personnel and the potential end-users of any products derived from it.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. scienceopen.com [scienceopen.com]

- 10. Chlorinated river and lake water extract caused oxidative damage, DNA migration and cytotoxicity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HEALTH EFFECTS - Toxicological Profile for Chlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 15. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]

- 16. microbiologyinfo.com [microbiologyinfo.com]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Application Notes and Protocols for 1-Nitro-3-(trichloromethoxy)benzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-3-(trichloromethoxy)benzene is a versatile synthetic intermediate possessing two key reactive sites: the nitro group and the trichloromethoxy group. The electron-withdrawing nature of both substituents activates the benzene ring for certain transformations and provides handles for a variety of synthetic manipulations. This document outlines potential applications and detailed protocols for the use of this compound in organic synthesis, drawing upon established methodologies for structurally similar compounds.

Key Applications

The synthetic utility of this compound is primarily centered around the transformation of its two functional groups.

-

Reduction of the Nitro Group: The nitro moiety can be readily reduced to an amine, yielding 3-(trichloromethoxy)aniline. This aniline derivative is a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes, through reactions such as diazotization, acylation, and alkylation.

-

Hydrolysis of the Trichloromethoxy Group: The trichloromethoxy group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, m-nitrobenzoic acid. This transformation is useful for introducing a carboxylic acid functionality, which is a common feature in many biologically active molecules and a key precursor for the synthesis of esters, amides, and acid chlorides.

Experimental Protocols

While specific literature on the application of this compound is limited, the following protocols are adapted from established procedures for the analogous and well-studied compound, m-nitrobenzotrichloride. These protocols are expected to be highly applicable to this compound with minor optimization.

Protocol 1: Reduction of this compound to 3-(Trichloromethoxy)aniline

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride.

Workflow Diagram:

Caption: Workflow for the reduction of this compound.

Materials:

| Material | Molar Mass ( g/mol ) |

| This compound | 256.42 |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 |

| Ethanol (EtOH) | 46.07 |

| Sodium hydroxide (NaOH) | 40.00 |

| Ethyl acetate (EtOAc) | 88.11 |

| Saturated sodium chloride solution (Brine) | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of substrate).

-

Add tin(II) chloride dihydrate (4.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully add a 2 M aqueous solution of sodium hydroxide until the pH is approximately 10-11 to precipitate tin salts.

-

Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(trichloromethoxy)aniline, which can be further purified by column chromatography or distillation.

Expected Yield: Based on similar reductions of nitroarenes, yields are expected to be in the range of 80-95%.

Protocol 2: Hydrolysis of this compound to m-Nitrobenzoic Acid

This protocol details the hydrolysis of the trichloromethoxy group to a carboxylic acid using aqueous acid.

Workflow Diagram:

Caption: Workflow for the hydrolysis of this compound.

Materials:

| Material | Molar Mass ( g/mol ) |

| This compound | 256.42 |

| Concentrated sulfuric acid (H₂SO₄) | 98.08 |

| Deionized water | 18.02 |

Procedure:

-

In a round-bottom flask, carefully add this compound (1.0 eq) to concentrated sulfuric acid (5 mL per gram of substrate) with stirring.

-

Slowly add water (2.0 eq) to the mixture while cooling in an ice bath to control the exothermic reaction.

-

Heat the reaction mixture to 120-130 °C and maintain for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

-

The precipitated m-nitrobenzoic acid is collected by vacuum filtration.

-

Wash the solid with cold water and dry to obtain the crude product.

-

Recrystallization from ethanol/water can be performed for further purification.

Expected Yield: Yields for the hydrolysis of benzotrichlorides are typically high, often exceeding 90%.

Data Summary

The following table summarizes the key properties of the starting material and expected products.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| This compound | C₇H₄Cl₃NO₃ | 256.42 | Pale yellow solid |

| 3-(Trichloromethoxy)aniline | C₇H₆Cl₃NO | 226.49 | Colorless to pale yellow oil |

| m-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | Pale yellow crystalline solid |

Logical Relationships in Synthesis

The synthetic utility of this compound stems from the independent or sequential transformation of its functional groups, opening pathways to a variety of substituted benzene derivatives.

Caption: Synthetic pathways originating from this compound.

Conclusion

This compound is a promising intermediate for organic synthesis, offering access to a range of functionalized aromatic compounds. The protocols provided, based on the reactivity of analogous molecules, serve as a strong starting point for researchers in the fields of medicinal chemistry and materials science. Further exploration of the reactivity of the trichloromethoxy group, potentially as a precursor for dichlorocarbene or other reactive species, could unveil even broader applications for this versatile building block. As with all chemical procedures, appropriate safety precautions should be taken when performing these experiments.

Application Notes and Protocols: 1-Nitro-3-(trichloromethoxy)benzene as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-3-(trichloromethoxy)benzene, also known as 3-nitrobenzotrichloride, is a versatile chemical intermediate with significant potential in the synthesis of a wide range of organic compounds. Its unique structure, featuring a nitro group and a trichloromethyl group on a benzene ring, offers multiple reaction sites for functional group transformation. This document provides detailed application notes and experimental protocols for the use of this compound in chemical synthesis, with a focus on its role in the preparation of valuable downstream products for the pharmaceutical, agrochemical, and dye industries.

Physicochemical Properties

| Property | Value |

| CAS Number | 709-58-0[1] |

| Molecular Formula | C₇H₄Cl₃NO₂[1] |

| Molecular Weight | 240.47 g/mol [1] |

| Appearance | Oily liquid (typical for related compounds) |

| Solubility | Insoluble in water; soluble in common organic solvents |

Applications as a Chemical Intermediate

This compound serves as a key building block for the introduction of a 3-nitrobenzoic acid or a 3-aminobenzoic acid moiety, which are common structural motifs in various biologically active molecules and dyes.

-

Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, and the trichloromethyl group can be hydrolyzed to a carboxylic acid. This makes it a valuable precursor for the synthesis of various pharmaceutical ingredients. The related compound, 3-nitrobenzotrifluoride, is a known intermediate in the synthesis of non-steroidal anti-inflammatory drugs and antipsychotic medications, suggesting similar applications for the trichloromethoxy analog.

-

Agrochemicals: A related compound, 1-nitro-3-(1,1-dichloroethyl)benzene, is a precursor to selective herbicides[2]. This indicates the potential of this compound in the development of new agrochemicals.

-

Dye Industry: Nitroaromatic compounds are foundational in the synthesis of azo and other classes of dyes. This intermediate can be converted into amino- and carboxy-functionalized derivatives that serve as key components in dyestuff manufacturing[3].

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general method for the nitration of benzotrichlorides as described in the patent literature[3].

Materials:

-

Benzotrichloride

-

Nitrating acid (mixture of nitric acid and sulfuric acid)

-

Ice

-

Methylene chloride

-

Aqueous sodium carbonate solution (10%)

-

Calcium chloride

Procedure:

-

Cool the nitrating acid to a temperature between -10°C and 10°C in a reaction vessel equipped with a stirrer and a thermometer.

-

Slowly add benzotrichloride to the cooled nitrating acid while maintaining the temperature within the specified range.

-

After the addition is complete, continue stirring the mixture for 1-2 hours at the same temperature.

-

Pour the reaction mixture onto crushed ice with stirring.

-

Extract the product with methylene chloride.

-

Wash the organic layer with a 10% aqueous sodium carbonate solution.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent by distillation under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation.

Quantitative Data:

| Reactant | Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| p-Chlorobenzotrichloride | Nitrating Acid | 5 to 10 | 2 | 97.4 | [3] |

| 2-Fluorobenzotrichloride | Nitrating Acid | Room Temp. | 2 | 97 | [3] |

| 4-Fluorobenzotrichloride | Nitrating Acid | -6 to 5 | 3 | 88.4 | [3] |

Protocol 2: Hydrolysis to 3-Nitrobenzoic Acid

The trichloromethyl group is readily hydrolyzed to a carboxylic acid. This protocol is adapted from the hydrolysis of related nitro-substituted esters[4].

Materials:

-

This compound

-

Aqueous sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

In a round-bottomed flask, mix this compound with an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature and dilute with an equal volume of water.

-

Slowly pour the cooled solution into concentrated hydrochloric acid with constant stirring to precipitate the 3-nitrobenzoic acid.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water.

-

Dry the purified 3-nitrobenzoic acid. A yield of 90-96% can be expected[4].

Visualizations

Caption: Synthetic pathway from Benzotrichloride to key derivatives.

Caption: Conceptual workflow for drug development.

References

- 1. 1-Nitro-3-(trichloromethyl)benzene | C7H4Cl3NO2 | CID 2777269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same - Google Patents [patents.google.com]

- 3. US3182091A - Nitrobenzotrichlorides and process for their manufacture - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for 1-Nitro-3-(trichloromethoxy)benzene in Agrochemicals

A comprehensive search for the applications of 1-Nitro-3-(trichloromethoxy)benzene in the agrochemical sector has revealed no direct use of this specific compound as an active ingredient in fungicides, herbicides, or insecticides. The available scientific literature and patent databases do not contain information on its efficacy, mode of action, or field trial data in an agricultural context.

However, research has identified related compounds, particularly its analogue 1-Nitro-3-(trifluoromethoxy)benzene , as a key intermediate in the synthesis of agrochemicals. This document will, therefore, focus on the applications of this closely related compound, providing insights into its role in the development of new crop protection agents. Additionally, a structurally similar compound with documented herbicidal activity, 1-nitro-3-(3,3,3-trichloro-1-methylenepropyl)benzene , will be discussed.

1-Nitro-3-(trifluoromethoxy)benzene: An Intermediate in Agrochemical Synthesis

1-Nitro-3-(trifluoromethoxy)benzene is primarily utilized as a building block in the synthesis of more complex molecules with desired biological activities for agricultural applications. Its chemical structure, featuring a nitro group and a trifluoromethoxy group, makes it a versatile precursor for creating novel herbicides and pesticides.

One product description explicitly states that this compound finds applications in agrochemical research for the synthesis of herbicides and pesticides, leveraging its unique chemical properties to enhance the efficacy of the final products. The 3-(trifluoromethoxy)aniline core, derived from 1-Nitro-3-(trifluoromethoxy)benzene, is a key component in the synthesis of these biologically active molecules.

Experimental Protocols: Synthesis of 1-Nitro-3-(trifluoromethoxy)benzene

The synthesis of 1-Nitro-3-(trifluoromethoxy)benzene is a critical first step for its use as an agrochemical intermediate. A common method involves the nitration of 3-(trifluoromethoxy)benzene.

Protocol: Nitration of 3-(trifluoromethoxy)benzene

Materials:

-

3-(trifluoromethoxy)benzene

-

Nitric acid (70%)

-

Sulfuric acid (98%)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Dichloromethane

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a flask equipped with a magnetic stirrer, cool a mixture of sulfuric acid and nitric acid in an ice bath.

-

Slowly add 3-(trifluoromethoxy)benzene to the cooled acid mixture while stirring. Maintain the temperature below 10°C.

-

After the addition is complete, continue stirring for 2-3 hours at room temperature to allow the reaction to go to completion.

-

Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude 1-Nitro-3-(trifluoromethoxy)benzene.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for 1-Nitro-3-(trifluoromethoxy)benzene.

1-nitro-3-(3,3,3-trichloro-1-methylenepropyl)benzene: A Selective Herbicide

While distinct from the requested compound, 1-nitro-3-(3,3,3-trichloro-1-methylenepropyl)benzene is a related molecule with documented utility as a selective herbicide. A patent describes its effectiveness in controlling monocotyledonous plants.[1]

Experimental Protocols: Synthesis of 1-nitro-3-(3,3,3-trichloro-1-methylenepropyl)benzene

The synthesis of this herbicide is detailed in the patent literature and involves a Friedel-Crafts reaction followed by dehydrohalogenation.[1]

Protocol: Synthesis via Friedel-Crafts Reaction

Materials:

-

1-nitro-3-(1,1-dichloroethyl)benzene

-

1,1-dichloroethylene

-

Aluminum chloride (or another Friedel-Crafts catalyst)

-

Reaction vessel with stirrer and cooling capabilities

Procedure:

-

Charge the reaction vessel with 1-nitro-3-(1,1-dichloroethyl)benzene and the Friedel-Crafts catalyst.

-

Cool the mixture and slowly add 1,1-dichloroethylene.

-

Allow the reaction to proceed at a controlled temperature.

-

Upon completion, the intermediate product, 1-nitro-3-(1-methyl-1,3,3,3-tetrachloropropyl)benzene, is formed.

-

This intermediate can then be dehydrohalogenated to yield the final herbicidal compound, 1-nitro-3-(3,3,3-trichloro-1-methylenepropyl)benzene.

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of a herbicidal compound.

Conclusion

References

Application Notes and Protocols for Analogues of 1-Nitro-3-(trichloromethoxy)benzene in Pharmaceutical Research

Important Note for Researchers: Initial searches for "1-Nitro-3-(trichloromethoxy)benzene" did not yield specific results in the context of pharmaceutical research, suggesting that this compound is not widely studied or readily available. This document instead focuses on two closely related and researched analogues: 1-Nitro-3-(trichloromethyl)benzene and 1-Nitro-3-(trifluoromethoxy)benzene . The information presented herein pertains to these analogues and should be interpreted as such.

1-Nitro-3-(trichloromethyl)benzene

Chemical Structure:

Application Notes:

1-Nitro-3-(trichloromethyl)benzene serves as a chemical intermediate in organic synthesis. While specific applications in pharmaceutical research are not extensively documented in publicly available literature, its structural features suggest potential as a building block for the synthesis of more complex molecules. The presence of a nitro group and a trichloromethyl group offers multiple reaction sites for chemical modification.

Experimental Protocols:

-

General Nitration Protocol:

-

Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C.

-

Slowly add benzotrichloride to the cooled acid mixture with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

-

Quantitative Data:

| Property | Value | Reference |

| Molecular Formula | C₇H₄Cl₃NO₂ | |

| Molecular Weight | 240.47 g/mol | |

| CAS Number | 709-58-0 | |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

1-Nitro-3-(trifluoromethoxy)benzene

Chemical Structure:

Application Notes:

1-Nitro-3-(trifluoromethoxy)benzene is a valuable building block in pharmaceutical and agrochemical research.[1] The trifluoromethoxy group can enhance metabolic stability and cell permeability of drug candidates. Derivatives of this compound have been investigated for their potential antimicrobial and anticancer properties.[2] The nitro group can be reduced to an amine, providing a key functional group for further derivatization in drug discovery programs.[2]

Experimental Protocols:

-

Synthesis via Nitration of Trifluoromethoxybenzene: [3]

-

Add trifluoromethoxybenzene to a cooled (0 °C) mixture of concentrated nitric acid and sulfuric acid.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours) to allow for the nitration to proceed.

-

Carefully pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 1-Nitro-3-(trifluoromethoxy)benzene.

-

-

Reduction of the Nitro Group to an Amine: [2]

-

Dissolve 1-Nitro-3-(trifluoromethoxy)benzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, for example, 10% Palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the catalyst and concentrate the filtrate under reduced pressure to yield 3-(trifluoromethoxy)aniline.

-

-

In Vitro Cytotoxicity Assay (General Protocol for Nitroaromatic Compounds):

-

Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture media and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Quantitative Data:

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₃NO₃ | |

| Molecular Weight | 207.11 g/mol | |

| CAS Number | 2995-45-1 | |

| Appearance | Pale yellow liquid | [2] |

| Boiling Point | 240-242 °C | [1] |

| Density | 1.391 g/mL at 25 °C | [1] |

Visualizations (Graphviz DOT Language)

Caption: General workflow for the synthesis and screening of pharmaceutical compounds from a nitroaromatic precursor.

Caption: Proposed mechanism of action for nitroaromatic compounds as hypoxia-activated prodrugs in cancer therapy.

References

Application Notes and Protocols for the Synthesis of Derivatives from 1-Nitro-3-(trichloromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

1-Nitro-3-(trichloromethoxy)benzene is a unique aromatic compound that holds potential as a versatile intermediate in the synthesis of a wide range of derivatives for applications in medicinal chemistry, agrochemicals, and materials science. Its synthetic utility is derived from the presence of three distinct reactive sites: the nitro group, the trichloromethoxy group, and the aromatic ring. The strong electron-withdrawing nature of both the nitro and trichloromethoxy groups significantly influences the reactivity of the benzene ring, making it a valuable scaffold for further chemical modifications.[1]

The nitro group can be readily reduced to an aniline, which is a cornerstone of many synthetic pathways, enabling the introduction of a vast array of functionalities through diazotization and subsequent reactions, or through amide and sulfonamide bond formation. The resulting anilines are key precursors for many pharmaceutical and dye compounds.[2][3][4][5]

The trichloromethoxy group is a key functional moiety that can undergo several transformations. It can be converted to the more stable and often more desirable trifluoromethoxy group, a common substituent in modern pharmaceuticals due to its ability to enhance metabolic stability and lipophilicity.[6][7][8] Additionally, this group can be hydrolyzed under certain conditions to yield a phenolic hydroxyl group, opening another avenue for derivatization.

The aromatic ring is activated for certain reactions and deactivated for others. The combined electron-withdrawing effects of the nitro and trichloromethoxy groups make the ring electron-deficient and thus susceptible to nucleophilic aromatic substitution if a suitable leaving group is present.[9][10] Conversely, for electrophilic aromatic substitution, both groups are meta-directing, which allows for regioselective introduction of other substituents onto the ring.[11][12]

These application notes provide detailed protocols for the synthesis of key derivatives of this compound, offering a roadmap for its utilization in research and development.

Proposed Synthetic Pathways

The derivatization of this compound can be strategically approached by targeting its primary functional groups. The following diagram illustrates the key potential synthetic transformations.

Caption: Key synthetic pathways for the derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-(Trichloromethoxy)aniline via Nitro Group Reduction

This protocol describes the selective reduction of the nitro group to an amine, yielding a key building block for further synthesis. Tin(II) chloride is a suitable reagent for this transformation as it is effective and generally does not affect haloalkane moieties.[5][13]

Workflow:

Caption: Experimental workflow for the reduction of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of substrate).

-

Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) in concentrated hydrochloric acid (5 mL per gram of SnCl₂·2H₂O). Add this solution dropwise to the stirred solution of the nitro compound.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice. Basify the mixture by slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is >10. This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reactant | Molar Eq. | Reagents & Conditions | Expected Product |

| This compound | 1.0 | SnCl₂·2H₂O (4.0 eq), conc. HCl, Ethanol, Reflux, 2-4h | 3-(Trichloromethoxy)aniline |

| This compound | 1.0 | H₂ (1 atm), 10% Pd/C, Ethanol, RT, 4-8h | 3-(Trichloromethoxy)aniline |

Protocol 2: Synthesis of 1-Nitro-3-(trifluoromethoxy)benzene via Fluorination

This protocol outlines the conversion of the trichloromethoxy group to a trifluoromethoxy group using a chlorine-fluorine exchange reaction, commonly known as the Swarts reaction.[6]

Methodology:

-

Reaction Setup: In a Hastelloy or other suitable pressure-resistant reactor, place this compound (1.0 eq) and antimony trifluoride (SbF₃) (2.0-3.0 eq).

-

Catalyst Addition: Add a catalytic amount of antimony pentachloride (SbCl₅) (0.1 eq).

-

Reaction: Seal the reactor and heat it to 140-160 °C for 4-8 hours with vigorous stirring. The reaction should be carried out in a well-ventilated fume hood due to the corrosive nature of the reagents.

-

Work-up: After cooling the reactor to room temperature, carefully quench the reaction mixture by pouring it onto ice.

-

Extraction: Extract the mixture with a suitable organic solvent like dichloromethane.

-

Purification: Wash the organic layer sequentially with water, a dilute aqueous solution of HCl, and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by distillation or column chromatography.

| Reactant | Molar Eq. | Reagents & Conditions | Expected Product |

| This compound | 1.0 | SbF₃ (2.5 eq), SbCl₅ (cat.), 140-160 °C, 4-8h | 1-Nitro-3-(trifluoromethoxy)benzene |

| This compound | 1.0 | Anhydrous HF, CCl₄, 100-150 °C, Autogenous pressure | 1-Nitro-3-(trifluoromethoxy)benzene[8][14] |

Protocol 3: Synthesis of Halogenated Derivatives via Electrophilic Aromatic Substitution

This protocol describes the regioselective bromination of the aromatic ring. Both the nitro and trichloromethoxy groups are deactivating and meta-directing.[11][12] Therefore, electrophilic substitution is expected to occur primarily at the C5 position, which is meta to both substituents.

Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride, add a catalytic amount of iron(III) bromide (FeBr₃) (0.1 eq).

-

Reagent Addition: Cool the mixture in an ice bath and add a solution of bromine (Br₂) (1.1 eq) in the same solvent dropwise over 30 minutes.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extraction: Separate the organic layer, and wash it with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield 1-Bromo-5-nitro-3-(trichloromethoxy)benzene.

| Reactant | Molar Eq. | Reagents & Conditions | Expected Product |

| This compound | 1.0 | Br₂ (1.1 eq), FeBr₃ (cat.), CH₂Cl₂, RT, 12-24h | 1-Bromo-5-nitro-3-(trichloromethoxy)benzene |

| This compound | 1.0 | Fuming H₂SO₄, HNO₃, 0 °C to RT, 2-6h | 1,5-Dinitro-3-(trichloromethoxy)benzene |

Conclusion

While direct literature on the synthesis of derivatives from this compound is limited, its chemical structure suggests a rich potential for derivatization. The protocols provided herein are based on well-established transformations of analogous compounds and offer a solid foundation for exploring the synthetic utility of this molecule. The ability to selectively modify the nitro group, the trichloromethoxy group, or the aromatic ring makes it a promising starting material for the synthesis of novel compounds with potential applications in various fields of chemical and pharmaceutical research. Further investigation into the reactivity of this compound is warranted to fully unlock its synthetic potential.

References

- 1. (Trichloromethoxy)benzene | 34888-05-6 | Benchchem [benchchem.com]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 4. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrevlett.com [chemrevlett.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1 | Benchchem [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. US4157344A - Preparation of aryl trifluoromethyl ethers - Google Patents [patents.google.com]

Application Notes and Protocols: 1-Nitro-3-(trichloromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the known reaction conditions for the synthesis and potential applications of 1-Nitro-3-(trichloromethoxy)benzene (CAS No. 709-58-0). Due to the limited publicly available information on this specific compound, this document also includes information on analogous compounds and general reaction classes to provide a broader context for its potential reactivity and use.

Chemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | 1-nitro-3-(trichloromethyl)benzene | [1] |

| Synonyms | 3-nitrobenzotrichloride | [1] |

| CAS Number | 709-58-0 | [1][2] |

| Molecular Formula | C₇H₄Cl₃NO₂ | [1][2] |

| Molecular Weight | 240.47 g/mol | |

| Computed XLogP3 | 3.4 | [1] |

Synthesis Protocols

Currently, one specific method for the synthesis of this compound has been documented in the scientific literature. Additionally, a general method for the nitration of benzotrichlorides has been described in the patent literature, which could be adapted for this compound.

Protocol 1: Synthesis via Friedel-Crafts-type Reaction

This protocol is based on the work of Goh, et al. and describes the synthesis of this compound with a reported yield of 58%.

Reaction Scheme:

A possible synthetic route for this compound.

Experimental Details:

| Parameter | Value |

| Catalyst | Aluminum (III) chloride |

| Solvent | Benzene-d6; Chlorobenzene |

| Temperature | 80 °C |

| Reaction Time | 90 hours |

| Yield | 58% |

Detailed Protocol:

To be performed by qualified personnel in a fume hood with appropriate personal protective equipment.

-

To a solution of the starting materials in a mixture of benzene-d6 and chlorobenzene, add aluminum (III) chloride.

-

Heat the reaction mixture to 80°C.

-

Maintain the temperature and stir the reaction for 90 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding it to ice-water.

-